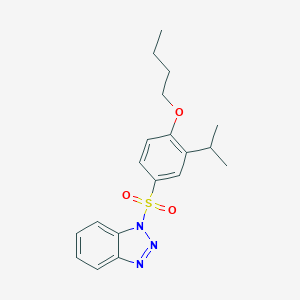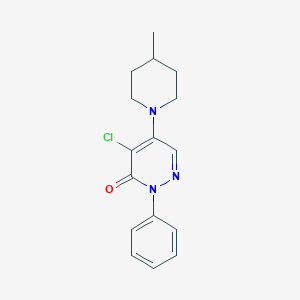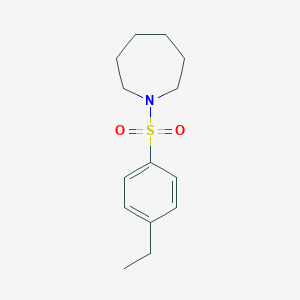
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C14H21ClN2O3S and its CAS number 6972-47-6. This compound is used for a variety of purposes, including as a reagent in chemical reactions, as a tool for studying biological processes, and as a potential therapeutic agent. In
Aplicaciones Científicas De Investigación
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is used in a variety of scientific research applications. One common use is as a reagent in chemical reactions. It can be used as a substrate for enzymes such as cytochrome P450, which can catalyze the formation of reactive metabolites that can be used to study drug metabolism and toxicity. It can also be used as a tool for studying biological processes. For example, it can be used to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. Additionally, this compound has potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of hydrogen ions and an increase in the production of bicarbonate ions, which can help to reduce the acidity of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also not fully understood. However, it is known to have potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells, and it may also have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in biological processes and diseases. However, one limitation of using this compound is that it may have off-target effects and can also inhibit the activity of other enzymes. Additionally, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research involving 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One potential direction is to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Another direction is to study its mechanism of action and its effects on other enzymes and biological processes. Additionally, more research is needed to determine its safety and efficacy, particularly in human clinical trials. Overall, this compound is a promising compound with potential applications in a variety of scientific research areas.
Métodos De Síntesis
There are several methods for synthesizing 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One common method involves reacting 5-chloro-2-nitrobenzenesulfonamide with diethyl 2-propoxyethylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction produces this compound as a white crystalline solid with a melting point of approximately 97-98°C.
Propiedades
Fórmula molecular |
C13H20ClNO3S |
|---|---|
Peso molecular |
305.82 g/mol |
Nombre IUPAC |
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-9-18-12-8-7-11(14)10-13(12)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Clave InChI |
MWJQLDAXORBRDD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)



![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
